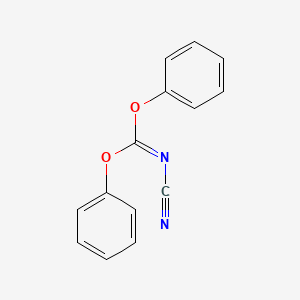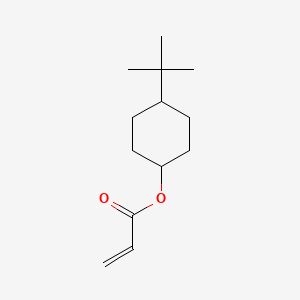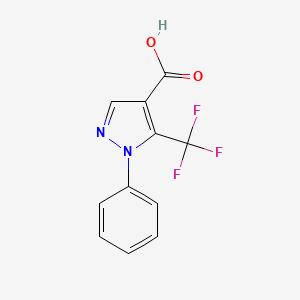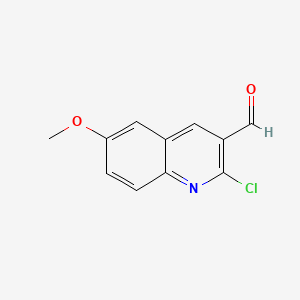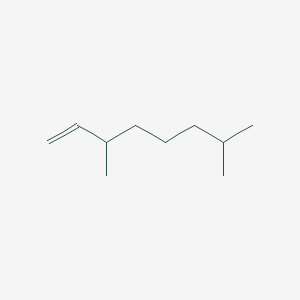
3,7-二甲基-1-辛烯
描述
3,7-Dimethyl-1-octene is an optically active alkyl-α-olefin . It has a molecular formula of C10H20 and a molecular weight of 140.27 .
Synthesis Analysis
3,7-Dimethyl-1-octene is an intermediate in synthesizing 2,6-Dimethylheptanoyl-CoA Sodium Salt . It is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD) which plays a major role in branched-chain fatty acid oxidation .Molecular Structure Analysis
The IUPAC Standard InChI for 3,7-Dimethyl-1-octene isInChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3 . The IUPAC Standard InChIKey is KSXTZYRIJKDCEA-UHFFFAOYSA-N . Chemical Reactions Analysis
3,7-Dimethyl-1-octene can undergo copolymerization with styrene, 1-vinylnaphthalene, or 2-methylstyrene by Ziegler-Natta catalysts .Physical and Chemical Properties Analysis
3,7-Dimethyl-1-octene has a refractive index of 1.417 . It has a boiling point of 154-156 °C and a density of 0.733 g/mL at 20 °C . It should be stored at 2-8°C .科学研究应用
. .
聚合
3,7-二甲基-1-辛烯的主要应用之一是在聚合物科学领域。 据报道,该化合物可以使用齐格勒-纳塔催化剂与苯乙烯、1-乙烯基萘或2-甲基苯乙烯共聚 .
共聚物的制备
3,7-二甲基-1-辛烯的另一个重要应用是在共聚物的制备中。 研究表明,外消旋和光学活性3,7-二甲基-1-辛烯与乙烯的共聚物可以在齐格勒-纳塔等规催化剂的存在下制备 .
立体专一插入
(R, S)-3,7-二甲基-1-辛烯在非均相或均相等规特异性催化剂存在下的聚合涉及(R, S)-3,7-二甲基-1-辛烯高度立体专一地插入金属-CH3键 .
作用机制
Target of Action
3,7-Dimethyl-1-octene is an optically active alkyl-α-olefin . The primary targets of 3,7-Dimethyl-1-octene are styrene, 1-vinylnaphthalene, and 2-methylstyrene . These compounds are used in the copolymerization process with 3,7-Dimethyl-1-octene .
Mode of Action
The interaction of 3,7-Dimethyl-1-octene with its targets involves a process known as copolymerization . This process is facilitated by Ziegler-Natta catalysts . The copolymerization results in the formation of a polymer that has properties derived from each of the individual compounds .
Biochemical Pathways
The biochemical pathway primarily affected by 3,7-Dimethyl-1-octene is the polymerization pathway . The copolymerization of 3,7-Dimethyl-1-octene with styrene, 1-vinylnaphthalene, or 2-methylstyrene leads to the formation of a new polymer . The downstream effects of this pathway can influence the physical and chemical properties of the resulting polymer .
Result of Action
The molecular and cellular effects of 3,7-Dimethyl-1-octene’s action primarily involve the formation of a new polymer through the process of copolymerization . This results in a material with combined properties of 3,7-Dimethyl-1-octene and its target compounds .
安全和危害
3,7-Dimethyl-1-octene is classified as a flammable liquid (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement of H226, indicating that it is a flammable liquid and vapour . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
3,7-Dimethyl-1-octene plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It is an intermediate in the synthesis of 2,6-Dimethylheptanoyl-CoA, a substrate for long-chain acyl-CoA dehydrogenase, which is crucial for branched-chain fatty acid oxidation . The interaction of 3,7-Dimethyl-1-octene with enzymes such as long-chain acyl-CoA dehydrogenase highlights its importance in metabolic pathways involving fatty acid oxidation.
Molecular Mechanism
At the molecular level, 3,7-Dimethyl-1-octene exerts its effects through its involvement in fatty acid metabolism. It acts as a substrate for long-chain acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation of fatty acids . This enzyme-mediated reaction involves the removal of hydrogen atoms from the fatty acid, leading to the formation of a double bond and the subsequent breakdown of the fatty acid into acetyl-CoA units. This process is essential for energy production in cells.
Temporal Effects in Laboratory Settings
The stability and degradation of 3,7-Dimethyl-1-octene in laboratory settings are important factors to consider. The compound has a boiling point of 154-156°C and a density of 0.733 g/mL at 20°C Its stability under various conditions can influence its long-term effects on cellular function
Metabolic Pathways
3,7-Dimethyl-1-octene is involved in metabolic pathways related to fatty acid oxidation. It serves as a substrate for long-chain acyl-CoA dehydrogenase, which plays a key role in the β-oxidation of fatty acids . This pathway is essential for the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. The interaction of 3,7-Dimethyl-1-octene with enzymes and cofactors in this pathway highlights its importance in cellular metabolism.
属性
IUPAC Name |
3,7-dimethyloct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXTZYRIJKDCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871109 | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4984-01-4 | |
| Record name | 3,7-Dimethyl-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4984-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloct-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3,7-Dimethyl-1-octene is a branched alkene with the molecular formula C10H20.
ANone: Yes, 3,7-Dimethyl-1-octene possesses a chiral center at the carbon atom in position 3. This means it can exist as two enantiomers, (R)-3,7-Dimethyl-1-octene and (S)-3,7-Dimethyl-1-octene. [, , , , , ]
ANone: The polymerization of racemic 3,7-Dimethyl-1-octene with Ziegler-Natta catalysts is stereoselective, favoring the incorporation of one enantiomer over the other. This leads to polymers with a preferential configuration, even when starting from a racemic monomer mixture. [, , , ]
ANone: Yes, polymers of racemic 3,7-Dimethyl-1-octene can be separated into fractions with opposite optical activity using adsorption chromatography on chiral stationary phases, such as crystalline poly[(S)-3-methyl-1-pentene]. [, ]
ANone: Copolymerization of (R)-3,7-Dimethyl-1-octene with styrene leads to polymers where the aromatic rings exhibit a preferential chiral conformation. This conformation is induced by the chiral environment provided by the polyolefin backbone. [, ]
ANone: Several spectroscopic techniques are valuable for studying 3,7-Dimethyl-1-octene and its polymers. These include:
- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule and the tacticity of the polymer. [, ]
- Nuclear Magnetic Resonance (NMR): Offers detailed insights into the structure and conformation of both the monomer and the polymer. Carbon-13 NMR, in particular, is helpful in understanding the polymer's conformation in solution and the solid state. [, ]
- Circular Dichroism (CD): Used to study the chiral properties of the polymers, especially when incorporating aromatic comonomers. [, ]
ANone: Yes, 3,7-Dimethyl-1-octene is a constituent of the floral scent of Arum italicum. [] Interestingly, the composition of the volatile compounds emitted by this plant can vary, leading to different scent profiles.
ANone: While much of the research on 3,7-Dimethyl-1-octene focuses on its polymerization behavior, its derivatives have shown potential in other areas:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)

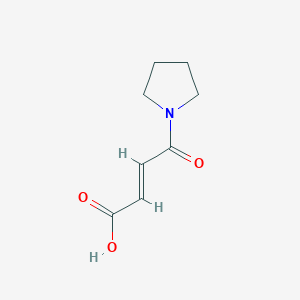

![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)
![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)
![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)
![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)
![3-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1361321.png)

